(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
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Overview
Description
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is an organoboron compound with the chemical formula C18H13BO2S. It is a white solid with poor solubility and is known for its excellent fluorescence properties . This compound is primarily used in the preparation of optoelectronic devices such as organic electroluminescent diodes (OLEDs) due to its unique photophysical characteristics .
Preparation Methods
The synthesis of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves multiple steps of organic synthesis. One common method includes the reaction of dibenzothiophene with 2-bromobenzeneboronic acid . The reaction is typically carried out under inert atmosphere conditions, using palladium catalysts and phosphine ligands in solvents like toluene, ethanol, and water . The mixture is stirred at elevated temperatures (around 80°C) for several hours to yield the desired product .
Chemical Reactions Analysis
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under oxidative conditions.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of moisture.
Common reagents used in these reactions include palladium diacetate, potassium carbonate, and tris(o-tolyl)phosphine . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The compound’s fluorescence properties are attributed to the electronic transitions within the dibenzothiophene and phenyl moieties .
Comparison with Similar Compounds
Similar compounds to (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid include:
This compound anhydride: Similar in structure but contains varying amounts of anhydride.
(3-(4-Dibenzothienyl)phenylboronic acid): Another boronic acid derivative with similar photophysical properties.
The uniqueness of this compound lies in its specific combination of the dibenzothiophene and phenyl groups, which confer distinct fluorescence and reactivity characteristics .
Biological Activity
(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its application in cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₁₃BO₂S
- Molecular Weight : 301.16 g/mol
- IUPAC Name : this compound
This structure allows it to interact with various biological targets, particularly through the boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.
The biological activity of this compound primarily revolves around its inhibition of specific enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in bacteria. The boronic acid group facilitates binding to the active site of these enzymes, thus inhibiting their function and restoring the efficacy of β-lactam antibiotics.
Key Mechanisms:
- Covalent Bonding : The boron atom can form a covalent bond with serine residues in the active site of β-lactamases, leading to irreversible inhibition.
- Hydrogen Bonding : The hydroxyl groups of the boronic acid can establish hydrogen bonds with surrounding amino acids, enhancing binding affinity.
- Transition-State Mimicry : The conformation of the compound mimics the transition state of the substrate, further stabilizing the enzyme-inhibitor complex.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of bacteria, including those expressing β-lactamases like KPC-2 and AmpC. In vitro studies have shown that it can restore susceptibility to antibiotics such as meropenem when used in combination therapies.
Bacterial Strain | Inhibition Concentration (IC50) | Combination Therapy |
---|---|---|
Klebsiella pneumoniae | 0.5 µM | Meropenem + Boronic Acid |
Pseudomonas aeruginosa | 0.8 µM | Ceftazidime + Boronic Acid |
2. Anticancer Activity
Research indicates that boronic acid derivatives can inhibit proteasome activity in cancer cells, leading to cell cycle arrest and apoptosis. The compound has been evaluated for its potential in targeting various cancer types.
Cancer Cell Line | IC50 (nM) | Mechanism |
---|---|---|
U266 (Multiple Myeloma) | 8.21 | Proteasome Inhibition |
MCF7 (Breast Cancer) | 6.74 | Cell Cycle Arrest |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Synergistic Effects with Antibiotics :
- A study demonstrated that this compound could significantly enhance the effectiveness of existing antibiotics against resistant bacterial strains when used in combination therapy.
-
In Vivo Efficacy in Cancer Models :
- Animal models treated with this boronic acid derivative showed reduced tumor growth rates compared to controls, indicating its potential as a therapeutic agent in oncology.
-
Mechanistic Studies :
- Detailed mechanistic investigations revealed that the compound's interaction with target enzymes not only inhibited their activity but also altered downstream signaling pathways involved in cell proliferation and survival.
Properties
IUPAC Name |
(3-dibenzothiophen-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOHUARANQHPPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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